3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group
Mechanism of Action
Mode of Action
It’s worth noting that compounds with a dioxaborolane group are often used in organic synthesis as boronating agents . They can form boronic esters, which are commonly used in Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
Boronic acids and their derivatives are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .
Result of Action
Boronic acids and their derivatives have been studied for their potential therapeutic effects in various diseases, including cancer and infectious diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids and their derivatives can be influenced by changes in pH .
Biochemical Analysis
Biochemical Properties
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes such as palladium-catalyzed cross-coupling reactions, where it acts as a boron source for the formation of carbon-boron bonds . This interaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound’s boron group can form stable complexes with proteins and other biomolecules, facilitating its role in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by interacting with key signaling molecules. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and behavior. For instance, the compound may modulate the activity of kinases and phosphatases, enzymes that play critical roles in signal transduction pathways . These effects can result in altered cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of its boron group to hydroxyl and amino groups on biomolecules, forming stable complexes . This binding can inhibit or activate enzymes, depending on the specific interaction. For example, the compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and tissue damage. These effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play roles in the metabolism of organic compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic byproducts, impacting cellular redox balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s boron group can bind to transport proteins, aiding its movement across cellular membranes. This transport mechanism ensures that the compound reaches its target sites within the cell, allowing it to participate in various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with localized biomolecules. This localization is crucial for its activity and function, as it allows the compound to modulate specific cellular processes. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production.
Preparation Methods
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method includes the reaction of 3-methyl-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Chemical Reactions Analysis
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, including potential treatments for gastrointestinal diseases.
Material Science: It is employed in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Comparison with Similar Compounds
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar borylation reactions but lacks the pyridine ring, making it less versatile in certain applications.
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar but includes a bromine substituent, which can be used for further functionalization.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is used in the synthesis of heterocyclic derivatives and has applications in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-10(8-14-7-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVQHAWWSEMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590414 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-42-1 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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